molecular formula C12H16 B7891167 1-(tert-Butyl)-3-vinylbenzene

1-(tert-Butyl)-3-vinylbenzene

Cat. No.: B7891167
M. Wt: 160.25 g/mol
InChI Key: SMSKIVCCLIQXFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(tert-Butyl)-3-vinylbenzene is an organic compound that belongs to the family of styrene derivatives It is characterized by the presence of a tert-butyl group attached to the benzene ring of styrene at the meta position

Mechanism of Action

The mechanism of action of 3-Tert-butylstyrene involves the use of bromide ions for substitution reactions . It serves as a commonly used phase transfer catalyst .

Future Directions

The future directions of 3-Tert-butylstyrene research involve its potential applications in biomedical fields . For instance, sulfonated films of 3-Tert-butylstyrene were found to be free of cytotoxicity and platelet-compatible, making them potential candidates in biomedical film applications such as wound dressings .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(tert-Butyl)-3-vinylbenzene can be synthesized through several methods, including Friedel-Crafts alkylation and anionic polymerization. In the Friedel-Crafts alkylation method, tert-butyl chloride reacts with styrene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under mild conditions and yields 3-tert-butylstyrene as the primary product .

Industrial Production Methods: Industrial production of 3-tert-butylstyrene often involves the use of high internal phase emulsion (HIPE) polymerization techniques. This method allows for the production of porous poly(4-tert-butylstyrene-co-divinylbenzene) materials, which are used in various applications .

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butyl)-3-vinylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert 3-tert-butylstyrene to its saturated derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: 3-tert-butylbenzaldehyde or 3-tert-butylbenzoic acid.

    Reduction: 3-tert-butylethylbenzene.

    Substitution: Various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

Uniqueness: 1-(tert-Butyl)-3-vinylbenzene is unique due to the position of the tert-butyl group, which affects its reactivity and the properties of the polymers formed. This positional isomerism allows for the fine-tuning of polymer characteristics, making it valuable in specialized applications.

Properties

IUPAC Name

1-tert-butyl-3-ethenylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16/c1-5-10-7-6-8-11(9-10)12(2,3)4/h5-9H,1H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSKIVCCLIQXFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(tert-Butyl)-3-vinylbenzene
Reactant of Route 2
1-(tert-Butyl)-3-vinylbenzene
Reactant of Route 3
1-(tert-Butyl)-3-vinylbenzene
Reactant of Route 4
Reactant of Route 4
1-(tert-Butyl)-3-vinylbenzene
Reactant of Route 5
Reactant of Route 5
1-(tert-Butyl)-3-vinylbenzene
Reactant of Route 6
Reactant of Route 6
1-(tert-Butyl)-3-vinylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.